molecular formula C8H4BrF3N4 B2969819 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole CAS No. 1625660-55-0

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole

Cat. No.: B2969819
CAS No.: 1625660-55-0
M. Wt: 293.047
InChI Key: ODWJXGMBZLGERQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is a chemical compound characterized by a bromophenyl group attached to a tetrazole ring, which also contains a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole typically involves the reaction of 2-bromobenzonitrile with trifluoromethylating agents under specific conditions. One common method is the reaction of 2-bromobenzonitrile with trifluoromethylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

  • Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives

  • Reduction: Aminotetrazole derivatives

  • Substitution: Substituted tetrazoles and aminotetrazoles

Scientific Research Applications

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is unique due to its combination of a bromophenyl group and a trifluoromethyl group on a tetrazole ring. Similar compounds include:

  • 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

  • 1-(2-Bromophenyl)-1H-tetrazole: Lacks the trifluoromethyl group.

  • 1-(2-Bromophenyl)-5-(methyl)-1H-tetrazole: Similar structure but with a methyl group instead of trifluoromethyl.

Properties

IUPAC Name

1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJXGMBZLGERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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